molecular formula C26H35N3O7S2 B2675158 diethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449781-56-0

diethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2675158
CAS RN: 449781-56-0
M. Wt: 565.7
InChI Key: BOULUYAGXJNOEG-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic way of naming chemical substances based on their structure . The molecular formula represents the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule.


Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of these reactions .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • Diethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is utilized in the synthesis of novel heterocyclic systems, such as pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related derivatives, showcasing its importance in constructing complex molecular architectures (Ahmed, 2002).

  • The compound plays a crucial role in the preparation of various substituted pyrimidine derivatives, which are valuable in pharmaceutical research and development (Ahmed, 2002).

  • It is involved in the synthesis of unique and structurally diverse molecules, such as 4-(4-Bromophenyl)-2,5-diethoxycarbonyl-6-methylthieno[2,3-b]pyridine, which further emphasizes its versatility in synthetic chemistry (Armas et al., 2003).

Applications in Biological Studies

  • This compound is utilized in the development of antimicrobial agents, particularly against Mycobacterium tuberculosis, demonstrating its potential in the field of medicinal chemistry (Raju et al., 2010).

  • In a study focusing on the synthesis and biological activity of diethyl-2-[5-(4-Fluorophenyl)-7-(Trifluoromethyl)Pyrazolo[1,5-a] Pyrimidine-3-Carboxamido]Pentanedioate, the compound showed moderate antituberculosis activity, further highlighting its relevance in drug discovery (Ju et al., 2015).

properties

IUPAC Name

diethyl 2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O7S2/c1-5-9-15-29(6-2)38(33,34)19-12-10-18(11-13-19)23(30)27-24-22(25(31)35-7-3)20-14-16-28(17-21(20)37-24)26(32)36-8-4/h10-13H,5-9,14-17H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOULUYAGXJNOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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